molecular formula C19H19N5O B15034365 N-Benzoyl-N'-(6-ethyl-4-methyl-quinazolin-2-yl)-guanidine

N-Benzoyl-N'-(6-ethyl-4-methyl-quinazolin-2-yl)-guanidine

Cat. No.: B15034365
M. Wt: 333.4 g/mol
InChI Key: RREIUSCTPHVGQL-UHFFFAOYSA-N
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Description

N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE typically involves the reaction of 6-ETHYL-4-METHYLQUINAZOLINE-2-AMINE with BENZAMIDE under specific reaction conditions. The process often includes the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure the complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various halogenating agents, nucleophiles; reactions often require catalysts and specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ETHYL-4-METHYLQUINAZOLINE-2-AMINE: A precursor in the synthesis of N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE.

    BENZAMIDE: Another precursor used in the synthesis.

    Other Quinazoline Derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

N-[(E)-AMINO[(6-ETHYL-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of quinazoline and benzamide moieties makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(E)-N'-(6-ethyl-4-methylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C19H19N5O/c1-3-13-9-10-16-15(11-13)12(2)21-19(22-16)24-18(20)23-17(25)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H3,20,21,22,23,24,25)

InChI Key

RREIUSCTPHVGQL-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)C3=CC=CC=C3)C

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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